3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one
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Overview
Description
3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with an aldehyde or ketone in the presence of a catalyst, followed by cyclization to form the quinazolinone core. The reaction conditions often include refluxing in ethanol or other suitable solvents, with the addition of acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including reflux or room temperature
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Quinazoline Derivatives: These compounds have a similar heterocyclic framework and are known for their diverse pharmacological properties
Uniqueness
3-(aminomethyl)-2-methyl-4H,9H-pyrazolo[3,2-b]quinazolin-9-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
1193388-98-5 |
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Molecular Formula |
C12H12N4O |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C12H12N4O/c1-7-9(6-13)11-14-10-5-3-2-4-8(10)12(17)16(11)15-7/h2-5,15H,6,13H2,1H3 |
InChI Key |
XJPNMLMDZFRRAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)CN |
Origin of Product |
United States |
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